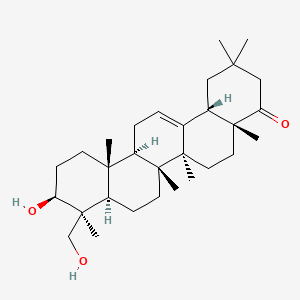
Soyasapogenol E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Soyasapogenol E is a pentacyclic triterpenoid that is oleanane containing a double bond between positions 12 and 13, and is substituted by hydroxy groups at the 3beta and 24-positions, and by an oxo group at position 22. It is a pentacyclic triterpenoid and a cyclic ketone. It derives from a hydride of an oleanane.
Applications De Recherche Scientifique
Nutraceutical Applications
Bioavailability and Metabolism
Research indicates that soyasapogenols, including soyasapogenol E, exhibit superior bioavailability compared to their precursor saponins. In a study involving rats, this compound was metabolized effectively, showcasing a bioavailability exceeding 60% . The metabolic pathways involved include oxidation, hydrolysis, and conjugation with various molecules, which enhance its functional properties . This high bioavailability suggests that this compound can be effectively incorporated into dietary supplements and functional foods.
Health Benefits
This compound is associated with several health-promoting effects:
- Antioxidant Activity : It has been shown to possess significant antioxidant properties, which can help mitigate oxidative stress in the body .
- Cardiovascular Protection : Preliminary studies suggest that this compound may contribute to cardiovascular health by improving lipid profiles and reducing inflammation .
- Anticancer Properties : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .
Pharmaceutical Applications
Anticancer Research
This compound has been investigated for its potential role in cancer therapy. It targets specific proteins involved in tumor growth and metastasis. For instance, one study highlighted its ability to suppress tumor growth in p53-deficient cancer cells by inhibiting the CARF protein, which is crucial for cell survival . This mechanism positions this compound as a promising candidate for developing novel anticancer drugs.
Hepatoprotective Effects
Research has also indicated that this compound may offer hepatoprotective benefits. Its antioxidant properties help protect liver cells from damage caused by toxins and oxidative stress, making it a candidate for liver health supplements .
Cosmetic Applications
Skin Health
Due to its antioxidant properties, this compound is being explored for use in cosmetic formulations aimed at improving skin health. It may help reduce signs of aging by combating oxidative damage and promoting skin regeneration . Additionally, its anti-inflammatory effects can be beneficial in treating skin conditions such as eczema and psoriasis.
Comprehensive Data Table
Propriétés
Numéro CAS |
6750-59-0 |
|---|---|
Formule moléculaire |
C30H48O3 |
Poids moléculaire |
456.7 g/mol |
Nom IUPAC |
(4aR,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-2,2,4a,6a,6b,9,12a-heptamethyl-3,5,6,6a,7,8,8a,10,11,12,13,14b-dodecahydro-1H-picen-4-one |
InChI |
InChI=1S/C30H48O3/c1-25(2)16-20-19-8-9-22-27(4)12-11-23(32)28(5,18-31)21(27)10-13-30(22,7)29(19,6)15-14-26(20,3)24(33)17-25/h8,20-23,31-32H,9-18H2,1-7H3/t20-,21+,22+,23-,26+,27-,28+,29+,30+/m0/s1 |
Clé InChI |
FNRBOAGVUNHDIL-LMZUXBMISA-N |
SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(=O)C1)C)C)C)(C)CO)O)C)C |
SMILES isomérique |
C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5=O)(C)C)C)C)C)(C)CO)O |
SMILES canonique |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(=O)C1)C)C)C)(C)CO)O)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















